Annosquamosin A
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
192584-48-8 |
|---|---|
Molecular Formula |
C22H34O4 |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
[(5R,9S,13S,14S)-5-formyl-14-hydroxy-5,9-dimethyl-14-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]methyl acetate |
InChI |
InChI=1S/C22H34O4/c1-15(24)26-14-22(25)12-21-10-7-17-19(2,13-23)8-4-9-20(17,3)18(21)6-5-16(22)11-21/h13,16-18,25H,4-12,14H2,1-3H3/t16-,17?,18?,19-,20+,21?,22+/m0/s1 |
InChI Key |
FCHGRGOUMXZTFS-QZRFJHGNSA-N |
SMILES |
CC(=O)OCC1(CC23CCC4C(CCCC4(C2CCC1C3)C)(C)C=O)O |
Isomeric SMILES |
CC(=O)OC[C@@]1(CC23CCC4[C@](CCC[C@]4(C2CC[C@H]1C3)C)(C)C=O)O |
Canonical SMILES |
CC(=O)OCC1(CC23CCC4C(CCCC4(C2CCC1C3)C)(C)C=O)O |
melting_point |
215-216°C |
physical_description |
Solid |
Synonyms |
16beta-hydroxy-17-acetoxy-ent-kauran-19-al annosquamosin A |
Origin of Product |
United States |
Synthetic Strategies for Annosquamosin a and Its Analogs
Semisynthesis of Annosquamosin A from Diterpenoid Precursors
There is a lack of published research describing the semisynthesis of this compound starting from other diterpenoid precursors.
Chemical Derivatization and Analog Development for this compound
Published studies detailing chemical derivatization efforts or structure-activity relationship (SAR) investigations for this compound are not extensively documented.
The search results indicate that this compound is a natural product isolated from Annona squamosa L. researchgate.netresearchgate.networldscientific.comijfmr.com. The primary focus of the retrieved information pertains to the isolation and characterization of various compounds from Annona squamosa, including diterpenoids and alkaloids. Direct, detailed accounts of the total synthesis of this compound or specific methodologies for its analytical derivatization are not extensively covered in the provided snippets. However, general principles of synthesis and analytical derivatization, particularly for related natural products and classes of compounds like amino acids, are discussed.
Based on the available information, the article will focus on the general strategies and methodologies applicable to compounds like this compound, drawing parallels from related research where direct information is limited.
Methodological Aspects of Analytical Derivatization for Annosquamosin a
Analytical derivatization is a crucial technique used to enhance the detectability, volatility, and chromatographic separation of analytes that may not possess ideal properties for direct analysis. For compounds like Annosquamosin A, which may have polar functional groups or be present in complex biological matrices, derivatization can significantly improve analytical outcomes.
While specific derivatization methods for this compound were not found, common strategies employed for similar natural products and classes of compounds, such as amino acids, provide insight into potential approaches:
Silylation: This widely used method involves replacing active hydrogens (e.g., in hydroxyl, amine, or carboxyl groups) with silyl (B83357) groups (e.g., trimethylsilyl (B98337) - TMS, or tert-butyldimethylsilyl - TBDMS) obrnutafaza.hrsigmaaldrich.com. Silylation generally increases volatility, reduces polarity, and enhances thermal stability, making compounds more amenable to Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) obrnutafaza.hrsigmaaldrich.comthermofisher.com. Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are common for silylation thermofisher.com.
Acylation: Similar to silylation, acylation introduces acyl groups, typically forming less polar and more volatile derivatives obrnutafaza.hr.
Alkylation: This method involves replacing active hydrogens with alkyl groups, forming esters, ethers, or amides obrnutafaza.hr. Esterification, for example, is a popular alkylation method obrnutafaza.hr.
Pre-column Derivatization for HPLC: For High-Performance Liquid Chromatography (HPLC), derivatization is often performed before the separation step. Reagents like o-phthalaldehyde (B127526) (OPA) are used to derivatize amino acids, allowing detection by UV or fluorescence detectors jasco-global.com. Dansyl chloride and phenyl thiohydantoin derivatives are also used actascientific.com. The goal is to introduce a chromophore or fluorophore to enhance detection sensitivity and selectivity jasco-global.comactascientific.com.
Derivatization for Mass Spectrometry (MS): For techniques like MALDI-MS, derivatization can improve sensitivity and specificity by introducing moieties that enhance ionization efficiency or provide characteristic fragmentation patterns nih.govnih.gov. For example, 4-hydroxy-3-methoxycinnamaldehyde (B191438) (CA) has been used to derivatize amine metabolites for improved detection and spatial localization in tissues nih.govnih.gov.
The choice of derivatization method depends on the analyte's functional groups, the intended analytical technique (GC, HPLC, MS), and the desired outcome (e.g., increased volatility, enhanced UV absorption, or fluorescence) obrnutafaza.hractascientific.com.
Compound List
this compound
Samoquasine A
Annomosin A
Annosquamosin C
Annosquamosin D
Annosquamosin E
Annosquamosin F
Annosquamosin G
Cyclosquamosins A-I
Fanlizhicyclopeptides A
Cyclosenegalin A
Cyclopurpuracin
Rutin
Isoquercitrin
Bullatacin
Kaempherol
Farmarixetin
Isorhamnetin
Perlolidine
Anonaine
Asimilobine
Lysicamine
1,2-dihydroxy-7H-dibenzo-quinolin-7-one
1,2,9-trihydroxy-5,6,6a,7-tetrahydro-4H-dibenzo-quinoline
In Vitro Biological Activities and Mechanistic Investigations of Annosquamosin a
Cytotoxic and Anticancer Activities in Defined Cellular Models
Efficacy Against Lung Cancer Cell Lines (e.g., 95-D, A549)
Research has highlighted the cytotoxic potential of compounds from Annona squamosa against lung cancer cells. While specific data for Annosquamosin A on the 95-D cell line is not detailed in the provided search results, related compounds and extracts from the same plant have shown activity against other lung cancer cell lines like A549. For instance, crude leaf extract of Annona squamosa exhibited cytotoxic and apoptotic effects against the A549 human lung adenocarcinoma cell line. innspub.net One study found that a concentration of 1.5625 ug/mL resulted in the highest percentage of inhibition and was highly cytotoxic to A549 cells. innspub.net Another study on ginsenoside Rh1, a compound with similar anticancer investigation pathways, showed significant cytotoxicity against A549 cells at a concentration of 100 µg/mL. mdpi.com These findings suggest that constituents of Annona squamosa, including potentially this compound, warrant further investigation for their anti-lung cancer properties.
Activity Against Ovarian Cancer Cell Lines (e.g., A2780)
The A2780 human ovarian cancer cell line has been utilized in studies to evaluate the cytotoxic effects of various compounds. While direct studies on this compound were not found, research on other natural and synthetic compounds provides a framework for how such activity is assessed. For example, isoflavones isolated from M. ferruginea showed potent cytotoxic effects on A2780 cells, with activity associated with the induction of apoptosis. researcher.life Similarly, certain C17 polyacetylenes from P. ginseng exhibited remarkable cytotoxic effects on A2780 cells, with IC50 values in the micromolar range. researcher.life These studies indicate that the A2780 cell line is a responsive model for screening the cytotoxic potential of natural products.
Effects on Other Carcinoma Cell Lines (e.g., HepG-2, MCF-7, HCT-116)
The anticancer potential of compounds from Annona squamosa extends to other carcinoma cell lines, including those from the liver (HepG-2), breast (MCF-7), and colon (HCT-116). Ethanolic extracts from the seeds of Annona squamosa have demonstrated high anticancer activity against the MCF-7 breast cancer cell line, with an IC50 value of 10 μg/ml, suggesting the induction of apoptosis. researchgate.net Other acetogenins (B1209576) from the plant have also shown significant toxicity to human HepG-2 and MCF-7 cells. ijpsjournal.com Furthermore, various synthetic compounds have been evaluated against these cell lines, showing a range of cytotoxic activities. semanticscholar.org For instance, a quercetin-zinc (II) complex showed a significantly stronger ability to inhibit cell proliferation in both HepG-2 and HCT-116 cells compared to quercetin (B1663063) alone. mdpi.com
Interactive Data Table: Cytotoxicity of Annona Squamosa Extracts and Related Compounds
| Cell Line | Compound/Extract | Concentration/IC50 | Reference |
| A549 (Lung) | Annona squamosa leaf extract | 1.5625 ug/mL (highly cytotoxic) | innspub.net |
| MCF-7 (Breast) | Annona squamosa seed extract | 10 μg/ml (IC50) | researchgate.net |
| HepG-2 (Liver) | Squafosacin B | Data not specified | ijpsjournal.com |
| HCT-116 (Colon) | Benzylisoquinoline alkaloids | Excellent activity | ijpsjournal.com |
Elucidation of Apoptosis Induction Pathways in Cancer Cells
Apoptosis, or programmed cell death, is a critical mechanism by which anticancer agents eliminate tumor cells. nih.gov Compounds from Annona squamosa are known to induce apoptosis in cancer cells. ijpsjournal.com The process of apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-mediated) pathways. mdpi.com Studies on related natural compounds have shown that they can activate key effector proteins like caspases and modulate the expression of proteins in the BCL-2 family, which are central regulators of the intrinsic pathway. ijpsjournal.commdpi.com For instance, some anticancer agents upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, leading to mitochondrial dysfunction and subsequent cell death. ijpsjournal.com The induction of apoptosis is a desirable characteristic for chemotherapeutic agents as it helps in the controlled elimination of malignant cells. waocp.org
Modulation of Cell Cycle Progression and Proliferation in Vitro
The cell cycle is a series of events that leads to cell division and proliferation. embopress.org A common strategy in cancer therapy is to induce cell cycle arrest, thereby preventing cancer cells from multiplying. mdpi.com Various natural and synthetic compounds have been shown to modulate the cell cycle in cancer cells, often leading to arrest in the G1 or G2/M phases. mdpi.comnih.gov This arrest is typically mediated by the regulation of key cell cycle proteins, such as cyclins and cyclin-dependent kinases (CDKs). mdpi.com For example, some treatments can downregulate the expression of cyclin A and CDK-2, leading to cell cycle arrest. taylorandfrancis.com While specific studies detailing the effect of this compound on cell cycle progression are not available in the provided results, the ability of other anticancer compounds to induce cell cycle arrest suggests this as a potential mechanism of action.
Insights into Molecular Signaling Pathway Interference (e.g., EGFR, HIF-1α, NF-κB)
The anticancer activity of natural compounds often involves the modulation of various molecular signaling pathways that are crucial for cancer cell survival, proliferation, and metastasis.
EGFR (Epidermal Growth Factor Receptor) Signaling: The EGFR pathway is a major driver of cell proliferation and is often hyper-activated in cancer. nih.gov Targeting this pathway with inhibitors can block downstream signaling cascades like the RAS-RAF-MAPK and PI3K/AKT pathways, which are critical for cancer cell growth and survival. nih.govclinpgx.org
HIF-1α (Hypoxia-Inducible Factor-1α) Signaling: HIF-1α is a key transcription factor that allows tumor cells to adapt to low-oxygen (hypoxic) conditions, promoting angiogenesis and metastasis. nih.gov Elevated levels of HIF-1α are associated with poor patient outcomes in many cancers. nih.gov Inhibition of HIF-1α signaling is therefore a promising strategy for cancer therapy. oncotarget.com Some studies have shown that HIF-1α inhibition can suppress the severity of certain conditions by blocking pathways like NF-κB and MAPK. nih.gov
NF-κB (Nuclear Factor-κB) Signaling: The NF-κB pathway plays a central role in regulating immune responses, inflammation, and cell survival. nih.gov In many cancers, this pathway is constitutively active, which helps tumor cells evade apoptosis and promotes their proliferation. researchgate.net Modulation of the NF-κB pathway is a key area of interest in cancer research, as its inhibition can render cancer cells more susceptible to apoptosis. researcher.life
Bioenergetic Pathway Inhibition (e.g., NADH Oxidase)
This compound belongs to the acetogenin (B2873293) class of compounds, which are recognized as potent inhibitors of bioenergetic pathways, particularly within cancer cells. Research indicates that acetogenins function as powerful inhibitors of the NADH oxidase enzyme located in the plasma membranes of cancer cells. ekb.egphytojournal.com This inhibition disrupts the mitochondrial electron transport chain, a critical process for cellular energy production. researchgate.net
The mechanism involves the obstruction of mitochondrial complex I (NADH: ubiquinone oxidoreductase), which is over-expressed in tumor cells. ekb.egresearchgate.net By targeting this complex, acetogenins effectively halt the production of ATP, the primary energy currency of the cell. ekb.eg This leads to a state of ATP starvation and ultimately triggers cell death, a mechanism that shows selectivity towards cancer cells due to their higher energy demands compared to normal cells. researchgate.netufpe.br
Antimicrobial Activities and Cellular Mechanism of Action
While various extracts and compounds from Annona squamosa have demonstrated significant antimicrobial properties, research specifically isolating the effects of this compound is limited. The available data primarily focuses on crude extracts or other related acetogenins.
Antibacterial Spectrum and Minimum Inhibitory Concentrations in Vitro
Extracts from Annona squamosa have shown broad-spectrum antibacterial activity. For instance, certain extracts exhibit bactericidal effects against Bacillus cereus and C. jejuni with Minimum Inhibitory Concentration (MIC) values ranging from 62.5 to 500 µg/mL. ipindexing.com Other acetogenins isolated from the seeds of the plant, such as Annotemoyin-1, Annotemoyin-2, and squamocin (B1681989), have been reported as effective antibacterial agents against Pseudomonas aeruginosa and Escherichia coli. ekb.eg However, specific MIC values for this compound against a spectrum of bacteria have not been detailed in the available literature.
Interactive Data Table: MIC of Annona squamosa Seed Extracts Note: This data is for extracts and not the isolated compound this compound.
| Extract Type | Test Organism | MIC (µg/ml) |
| Petroleum Ether | Ps. aeruginosa | 165 |
| Methanol | E. coli | 180 |
| Chloroform | Ps. aeruginosa | 130 |
Data sourced from doc-developpement-durable.org
Proposed Mechanisms of Bacterial Membrane Destabilization
The antimicrobial mechanism of action for extracts derived from Annona squamosa is believed to involve the destabilization of the bacterial membrane. ekb.eg This disruption of the cellular barrier leads to leakage of intracellular components and ultimately, cell death. Mechanistic studies detailing this process specifically for this compound are not extensively covered in the current body of research.
Antifungal Activities (if specific to this compound)
Similar to its antibacterial properties, the antifungal activities of Annona squamosa are well-documented for its extracts and other constituent compounds, but not specifically for this compound. Organic and aqueous extracts of the plant have demonstrated efficacy against a range of important fungal strains, including Alternaria alternata, Candida albicans, Fusarium solani, Microsporum canis, and Aspergillus niger. semanticscholar.org Specific acetogenins like squamocin A, squamocin G, and squamostatin A, found in the seeds, are known to possess antifungal properties. ekb.egsemanticscholar.org
Antioxidant Properties and Free Radical Scavenging Mechanisms
Extracts from various parts of the Annona squamosa plant, including the leaves, fruit, and bark, exhibit significant antioxidant properties and the ability to scavenge free radicals. semanticscholar.org These activities are attributed to the presence of phytochemicals such as glycosides, saponins, tannins, flavonoids, and phenols. semanticscholar.org
The ethanolic leaf extract, in particular, has demonstrated potent free radical scavenging capabilities in various in vitro models. doc-developpement-durable.org It shows a high degree of activity in scavenging the 2,2-azinobis-(3-ethylbenzothiazoline-6-sulphonate) (ABTS) radical cation and the stable 1,1-diphenyl, 2-picryl hydrazyl (DPPH) radical. doc-developpement-durable.org Although these antioxidant effects are pronounced in the plant's extracts, studies quantifying the specific contribution or independent antioxidant activity of this compound are not presently available.
Interactive Data Table: Free Radical Scavenging Activity of A. squamosa Ethanolic Leaf Extract (1000 µg/ml) Note: This data is for the extract and not the isolated compound this compound.
| Radical | Scavenging Activity (%) |
| ABTS | 99.07% |
| DPPH | 89.77% |
| Nitric Oxide | 73.64% |
Data sourced from doc-developpement-durable.org
Other Pharmacological Activities Attributed to this compound
Direct research on the isolated compound this compound has revealed significant pharmacological activities, primarily in the areas of anticancer and antiviral research.
Cytotoxic Activity: this compound, isolated from the bark of Annona squamosa, has been shown to possess notable cytotoxic properties. It effectively inhibits the growth of 95-D lung cancer cells and A2780 ovarian cancer cells in vitro. ekb.egsemanticscholar.orgpositivehealth.com This activity positions it as a compound of interest in the development of novel cancer therapies.
Anti-HIV Activity: In addition to its anticancer effects, this compound has demonstrated significant antiviral activity. Studies have shown its ability to inhibit the replication of the Human Immunodeficiency Virus (HIV) in H9 lymphocyte cells, with an effective concentration (EC50) value of 0.8 μg/mL. uece.br
Structure Activity Relationship Sar Studies of Annosquamosin a and Its Analogs
Identification of Pharmacophoric Features for Biological Efficacy
Pharmacophore modeling helps to identify the essential three-dimensional arrangement of chemical features necessary for a molecule's biological activity. nih.govyoutube.com For Annosquamosin A and other Annonaceous acetogenins (B1209576), several key pharmacophoric features have been identified as critical for their biological efficacy. These compounds generally consist of a long aliphatic chain, one or more tetrahydrofuran (THF) rings, and a terminal α,β-unsaturated γ-lactone ring. mdpi.com
Detailed research has pinpointed specific structural motifs that are indispensable for their cytotoxic effects:
The α,β-unsaturated γ-lactone ring: This moiety is considered a primary contributor to the biological activity of acetogenins. nih.gov It is believed to be a crucial element for interacting with biological targets.
The Tetrahydrofuran (THF) Rings: The number, position, and stereochemistry of the THF rings along the hydrocarbon chain significantly influence the potency and selectivity of the compounds. mdpi.com
Hydroxyl Groups: The presence and location of hydroxyl groups along the aliphatic chain and adjacent to the THF rings are also important for activity. mdpi.comnih.gov These groups can participate in hydrogen bonding interactions within the binding sites of target proteins.
The combination of the α,β-unsaturated γ-lactone, the THF ring system, and the hydroxyl groups is considered responsible for the toxic effects of these compounds. nih.gov
| Pharmacophoric Feature | Contribution to Biological Efficacy |
| α,β-unsaturated γ-lactone ring | Primary feature for interaction with biological targets and cytotoxicity. nih.gov |
| Tetrahydrofuran (THF) rings | Modulates potency and selectivity based on number, position, and stereochemistry. mdpi.com |
| Hydroxyl groups | Participate in hydrogen bonding at the target binding site, influencing activity. mdpi.comnih.gov |
| Aliphatic chain | Affects lipophilicity and transport of the molecule. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgfiveable.me The goal of QSAR studies is to develop models that can predict the activity of new, unsynthesized compounds based on their structural features. neovarsity.org
For this compound and its derivatives, QSAR models can be developed by correlating various molecular descriptors with their measured biological activities, such as cytotoxicity against cancer cell lines. These descriptors can be categorized into several types:
Physicochemical properties: Such as logP (lipophilicity), molecular weight, and polar surface area.
Topological descriptors: Which describe the connectivity of atoms in a molecule.
Electronic descriptors: Related to the distribution of electrons in the molecule.
Geometrical descriptors: Based on the 3D structure of the molecule.
The development of a QSAR model typically involves the following steps:
Data Set Preparation: A series of this compound analogs with their corresponding biological activity data is collected.
Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the series.
Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical equation relating the descriptors to the biological activity. fiveable.menih.gov
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability. neovarsity.org
While specific QSAR studies focusing solely on this compound derivatives are not extensively documented in publicly available literature, the principles of QSAR are widely applied to classes of natural products like Annonaceous acetogenins to guide the synthesis of new derivatives with improved therapeutic potential. nih.govnih.gov
Computational Approaches in SAR Elucidation, including Molecular Docking Studies
Computational methods, particularly molecular docking, are powerful tools for elucidating the SAR of biologically active compounds like this compound. nih.gov Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, providing insights into the binding interactions at a molecular level. nih.gov
For Annonaceous acetogenins, the primary molecular target is believed to be Complex I (NADH: ubiquinone oxidoreductase) of the mitochondrial electron transport chain. nih.gov Molecular docking studies can be performed to investigate the binding of this compound and its analogs into the binding sites of this complex. nih.gov
These studies typically involve:
Preparation of the Protein and Ligand Structures: The 3D structures of the target protein and the ligands (this compound and its analogs) are prepared for docking. biomedres.us
Docking Simulation: A docking algorithm is used to explore the conformational space of the ligand within the protein's binding pocket and to score the different binding poses based on their predicted binding affinity. healthdisgroup.us
Analysis of Binding Interactions: The resulting docked complexes are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein. nih.gov
Molecular docking studies on Annonaceous acetogenins have helped to rationalize the importance of the key pharmacophoric features. researchgate.net For instance, the α,β-unsaturated γ-lactone ring and the hydroxyl groups are often found to form crucial hydrogen bonds with the protein target, while the THF rings and the aliphatic chain can engage in hydrophobic interactions within the binding pocket. nih.govresearchgate.net The insights gained from these computational studies can guide the design of new this compound analogs with enhanced binding affinity and, consequently, improved biological activity.
| Computational Approach | Application in SAR Elucidation of this compound | Key Findings and Insights |
| Molecular Docking | Predicts the binding mode and affinity of this compound and its analogs to target proteins like mitochondrial Complex I. nih.govnih.gov | Identifies key amino acid residues involved in binding and rationalizes the importance of pharmacophoric features like the γ-lactone and hydroxyl groups in forming hydrogen bonds. nih.govresearchgate.net |
| Pharmacophore Modeling | Generates a 3D model of the essential structural features required for biological activity. nih.govmdpi.com | Helps in virtual screening of compound libraries to identify new potential inhibitors and guides the design of novel analogs with optimized features. youtube.comresearchgate.net |
| 3D-QSAR (e.g., CoMFA, CoMSIA) | Relates the 3D properties of molecules (steric and electrostatic fields) to their biological activity. nih.gov | Provides a visual representation of the regions around the molecule where modifications would likely increase or decrease activity, aiding in rational drug design. |
Biosynthetic Pathway Investigations of Annosquamosin a
Postulated Biosynthetic Route for Diterpenoids in Annona squamosa
The biosynthesis of diterpenoids in plants, including those found in Annona squamosa, generally begins with the isoprenoid pathway, which ultimately leads to the formation of geranylgeranyl pyrophosphate (GGPP) frontiersin.orgresearchgate.net. GGPP serves as the direct precursor for all diterpenoids.
The crucial first step in diterpenoid formation is the cyclization of GGPP, catalyzed by diterpene synthases (also known as cyclases). These enzymes are responsible for folding the linear GGPP molecule into various cyclic skeletons. For ent-kaurane diterpenoids, such as Annosquamosin A, the pathway typically involves the cyclization of GGPP to form ent-kaurene (B36324) frontiersin.orgresearchgate.net. Ent-kaurene is a tetracyclic diterpene that serves as a central intermediate for a vast array of biologically active ent-kaurane derivatives found in plants.
Following the formation of the basic ent-kaurene skeleton, a series of enzymatic modifications occur to generate the diverse range of ent-kaurane diterpenoids. These modifications commonly include oxidation, hydroxylation, epoxidation, and the formation of carboxylic acid groups, often catalyzed by cytochrome P450 monooxygenases and other oxidative enzymes frontiersin.orgresearchgate.net. This compound, being an ent-kaurane diterpenoid, is presumed to follow this general route, originating from GGPP, cyclizing to an ent-kaurene-like intermediate, and then undergoing specific oxidative and functionalization steps to yield its unique structure.
Table 1: General Diterpenoid Biosynthesis Precursor and Skeleton in Plants
| Diterpenoid Class | Universal Precursor | Key Initial Skeleton | Primary Enzyme Class (General) |
| Diterpenoids | Geranylgeranyl Pyrophosphate (GGPP) | Varies (e.g., ent-Kaurene) | Diterpene Synthases (Cyclases), Oxidative Enzymes |
Identification of Key Enzymatic Steps and Intermediate Compounds
While the general pathway for ent-kaurane diterpenoid biosynthesis is understood, the specific enzymatic steps and intermediate compounds directly leading to this compound within Annona squamosa have not been exhaustively detailed in the reviewed literature. However, research has identified several related ent-kaurane diterpenoids from Annona squamosa, which may represent intermediates or closely related metabolites in the biosynthetic cascade.
Compounds such as 16β,17-dihydroxy-ent-kaurane-19-oic acid and 15,16-epoxy-17-hydroxy-ent-kaurane-19-oic acid have been isolated from the stem of Annona squamosa phytojournal.comnih.gov. These molecules, featuring hydroxyl and epoxy functionalities on the ent-kaurane skeleton, are structurally consistent with intermediates that could be further modified to produce compounds like this compound. The precise enzymes responsible for introducing these specific hydroxyl and epoxy groups, or for the subsequent transformations leading to this compound's final structure, remain subjects for further investigation.
The biosynthesis of such functionalized diterpenoids typically involves a suite of enzymes, including various cytochrome P450 monooxygenases (CYPs) that catalyze regio- and stereoselective hydroxylation reactions, as well as other oxidoreductases. The identification of specific genes encoding these enzymes and the characterization of their biochemical activities would be crucial for a complete understanding of this compound biosynthesis.
Future Research Directions and Advanced Methodological Perspectives for Annosquamosin a
Development of Novel Synthetic Routes and Chemoenzymatic Strategies
Annosquamosin A possesses a complex tetracyclic kaurane (B74193) diterpenoid skeleton foodb.canih.govnih.govijfmr.combiotech-asia.orghmdb.ca. The isolation of natural products, while crucial for initial discovery, often yields limited quantities insufficient for extensive pharmacological and toxicological studies, as well as for the development of analogs. Therefore, the development of efficient and scalable synthetic routes is paramount.
Future research should focus on establishing robust total synthesis pathways for this compound. This endeavor would not only ensure a reliable supply of the compound for further research but also provide access to structural analogs that can be synthesized to probe structure-activity relationships (SAR) and optimize biological efficacy. Furthermore, the integration of chemoenzymatic strategies presents an advanced and sustainable approach. Enzymes can offer high regio- and stereoselectivity, potentially simplifying complex synthetic steps and reducing the environmental impact compared to traditional chemical methods. Exploring enzymatic transformations for key steps in the this compound synthesis could lead to more efficient and greener production methods.
Exploration of Undiscovered Biological Targets and Cellular Pathways
Despite the reported bioactivities of this compound, its precise molecular targets and the underlying cellular pathways responsible for these effects remain largely uncharacterized ijpsjournal.comontosight.ai. Identifying these specific targets is fundamental for understanding its mechanism of action and for guiding rational drug design.
Advanced methodologies for target identification are essential. These include:
Affinity Chromatography: Immobilizing this compound to a solid support to isolate and identify binding proteins from cell lysates.
Chemical Proteomics: Utilizing activity-based protein profiling (ABPP) or target-based pull-down assays to identify proteins that interact with or are modulated by this compound.
Genetic Screening: Employing techniques such as CRISPR-Cas9 screens to identify genes or pathways whose perturbation affects cellular sensitivity or response to this compound.
Phenotypic Screening with Target Deconvolution: Initiating studies with observable cellular effects (phenotypes) and then employing advanced computational and biochemical methods to identify the specific molecular targets responsible for these observed changes.
Elucidating these targets and pathways will provide critical insights into this compound's therapeutic potential for various diseases.
Application of Advanced Omics Technologies (e.g., Proteomics, Metabolomics) in Mechanistic Studies
To gain a comprehensive understanding of this compound's cellular impact, the application of advanced omics technologies is indispensable. These high-throughput approaches can provide a systems-level view of the compound's effects.
Proteomics: Large-scale analysis of proteins (proteomics) can reveal how this compound alters protein expression, post-translational modifications, and protein-protein interactions within cells frontlinegenomics.comnih.govnih.gov. This can directly identify key proteins involved in its mechanism of action, such as enzymes, receptors, or signaling molecules. For instance, comparative proteomics between treated and untreated cells can highlight proteins differentially regulated by this compound, offering clues to its biological targets and pathways.
Metabolomics: Metabolomics, the study of small molecule metabolites, can provide a snapshot of the metabolic state of cells or organisms under the influence of this compound nih.govfrontiersin.orgjogh.org. By analyzing changes in the levels of various metabolites, researchers can infer alterations in metabolic pathways, such as energy metabolism, lipid synthesis, or signaling cascades. This can reveal how this compound perturbs cellular homeostasis and exerts its biological effects.
Integrating data from proteomics and metabolomics can offer a more holistic mechanistic understanding, revealing how molecular targets at the protein level influence cellular metabolic networks.
Integration of Chemoinformatics and Artificial Intelligence in this compound Research
Chemoinformatics and Artificial Intelligence (AI) offer powerful computational tools to accelerate natural product research, including that of this compound digitellinc.comfrontiersin.orgresearchgate.netmdpi.com.
Chemoinformatics: This field can be leveraged to analyze this compound's chemical structure, predict its physicochemical properties, and establish quantitative structure-activity relationships (QSAR). By building QSAR models, researchers can predict the activity of virtual analogs and guide the design of novel compounds with enhanced potency, selectivity, or improved pharmacokinetic profiles. Databases of natural products and known drugs can be queried using chemoinformatic approaches to identify structural similarities and potential new applications or targets for this compound.
Artificial Intelligence (AI): AI, particularly machine learning and deep learning algorithms, can significantly enhance these efforts. AI can be employed to predict biological activities, optimize synthetic routes, identify potential drug targets, and even design novel molecules de novo. For example, AI models trained on large datasets of natural products and their bioactivities can predict the likely pharmacological effects of this compound and its derivatives. Furthermore, AI can be integrated with omics data (as seen in nih.gov) to identify predictive biomarkers or to unravel complex biological mechanisms.
The synergy between chemoinformatics and AI can streamline the discovery process, from identifying promising leads to optimizing lead compounds for therapeutic development.
Design of Targeted Delivery Systems for Enhanced In Vitro Activity and Mechanistic Studies
Natural products like this compound can sometimes face challenges with solubility, stability, and bioavailability, which can limit their efficacy in in vitro assays and complicate mechanistic studies ontosight.aibiotech-asia.orgnih.gov. Advanced drug delivery systems offer a solution to overcome these limitations.
Future research should focus on designing and evaluating targeted delivery systems for this compound. This could include:
Nanoparticle Formulations: Encapsulating this compound within nanoparticles (e.g., liposomes, polymeric nanoparticles, solid lipid nanoparticles) can improve its solubility, protect it from degradation, and enable targeted delivery to specific cells or tissues. This can lead to higher concentrations at the site of action, improving in vitro potency and facilitating the detection of subtle mechanistic effects.
Prodrug Strategies: Developing prodrugs of this compound, which are inactive precursors that are converted to the active compound in vivo or within target cells, can also enhance its pharmacokinetic properties and target specificity.
Formulation Optimization: Investigating various formulation excipients and technologies to optimize this compound's stability and release kinetics for specific experimental designs or therapeutic applications.
The application of such advanced delivery systems is crucial for maximizing the compound's potential, ensuring accurate in vitro assessment of its biological activities, and enabling robust mechanistic investigations. The mention of nanotechnology for this compound in pest management nih.gov highlights the feasibility of exploring such advanced delivery strategies.
Compound List
this compound
Annosquamosin B
Annosquamosin C
Annosquamosin D
Annosquamosin E
Annosquamosin F
Annosquamosin G
Annomosin A
Squamin-A
Squamtin A
Cherimolacyclopeptide B
Cyclosquamosin A
Cyclosquamosin B
Cyclosquamosin D
Esquamosan
Samoquasine A
16β,17-dihydroxy-ent-kauran-19-oic acid
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
